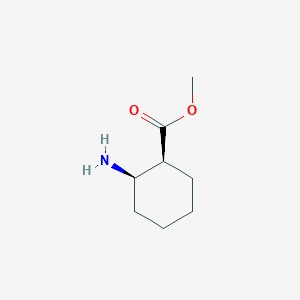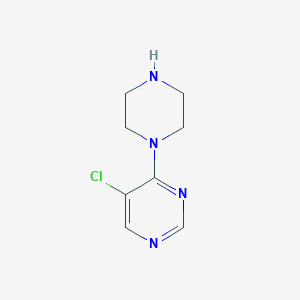![molecular formula C12H15NO3 B8743009 2-[3-(Morpholin-4-yl)phenyl]acetic acid](/img/structure/B8743009.png)
2-[3-(Morpholin-4-yl)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[3-(Morpholin-4-yl)phenyl]acetic acid: is an organic compound with the molecular formula C12H15NO3 It features a morpholine ring attached to a phenylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Morpholin-4-yl)phenyl]acetic acid typically involves the reaction of morpholine with phenylacetic acid derivatives. One common method is the nucleophilic substitution reaction where morpholine reacts with a halogenated phenylacetic acid under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to achieve high-quality product.
化学反応の分析
Types of Reactions: 2-[3-(Morpholin-4-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.
科学的研究の応用
Chemistry: 2-[3-(Morpholin-4-yl)phenyl]acetic acid is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a building block for bioactive molecules. It can be used to synthesize compounds with potential therapeutic effects, such as enzyme inhibitors or receptor agonists .
Medicine: The compound’s derivatives are explored for their potential medicinal properties, including anti-inflammatory, analgesic, and antimicrobial activities. Researchers are investigating its role in drug development for various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from the synthesis of polymers to the development of advanced materials with specific properties .
作用機序
The mechanism of action of 2-[3-(Morpholin-4-yl)phenyl]acetic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
類似化合物との比較
3-(N-morpholino)propanesulfonic acid (MOPS): A buffer used in biological and biochemical research.
Morpholine: A simple heterocyclic amine used in various chemical reactions and as a solvent.
Uniqueness: 2-[3-(Morpholin-4-yl)phenyl]acetic acid is unique due to the presence of both the morpholine ring and the phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
特性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
2-(3-morpholin-4-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H15NO3/c14-12(15)9-10-2-1-3-11(8-10)13-4-6-16-7-5-13/h1-3,8H,4-7,9H2,(H,14,15) |
InChIキー |
PHYABWXDVNSHNW-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=CC(=C2)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-7-methylimidazo[1,2-b]pyridazine](/img/structure/B8742930.png)

![4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8742948.png)


![Methyl 4-[3-(tert-butylamino)-2-hydroxypropoxy]benzoate](/img/structure/B8742973.png)


![6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one](/img/structure/B8742989.png)




